Omocianine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Omocianine is a near-infrared (NIR) fluorescent contrast agent developed for diffuse optical tomography (DOT) in breast cancer detection. As a cyanine-based dye, it leverages the enhanced permeability and retention (EPR) effect to accumulate in tumor tissues due to their leaky vasculature . Administered intravenously, this compound circulates in the bloodstream and is primarily cleared via renal excretion . Its excitation wavelength of 730 nm positions it within the NIR window (650–1000 nm), balancing tissue penetration and resolution .

Clinical studies demonstrate that this compound achieves a lesion-to-normal tissue fluorescence ratio of 1.8–2.8 , with optimal lesion detection observed 8 hours post-injection at low doses (e.g., 0.1 mg/kg) . In a trial involving 11 patients, this compound-based DOT showed high concordance with MRI in lesion localization, detecting 10/11 invasive cancers without adverse events . However, its non-targeted nature can lead to nonspecific fluorescence in normal tissues, necessitating complementary imaging techniques like scatterplot analysis of fluorescence and absorption data to improve specificity .

Preparation Methods

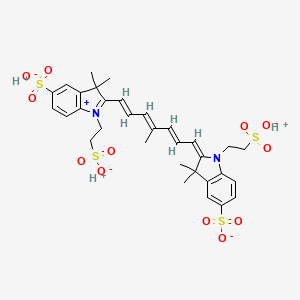

Chemical Structure and Functional Properties

Omocianine belongs to the class of cyanine dyes, characterized by a polymethine chain conjugated with aromatic heterocycles. Its structure enables fluorescence emission in the near-infrared spectrum (700–900 nm), ideal for deep-tissue imaging. The compound’s amphiphilic properties facilitate solubility in aqueous media while retaining affinity for lipid-rich tumor microenvironments .

Formulation and Pharmaceutical Preparation

Reconstitution and Stability

This compound is supplied as a lyophilized powder, requiring reconstitution with sterile saline (0.9% NaCl) to achieve a concentration of 1 mg/mL . The suspension is stabilized using buffering agents (e.g., phosphate buffer, pH 7.4) to maintain fluorescence efficacy. Stability studies indicate that the reconstituted solution retains >90% fluorescence intensity for 24 hours at 4°C, making it suitable for clinical workflows .

Dose Escalation Protocols

Clinical trials have employed a dose-escalation scheme to balance signal-to-background ratios with safety:

| Dose Level (mg/kg) | Patients (n) | Administration Rate | Key Findings |

|---|---|---|---|

| 0.01 | 3 | 1 mL/s IV | LBR: 2.8 ± 0.3 |

| 0.02 | 3 | 1 mL/s IV | LBR: 2.5 ± 0.4 |

| 0.05 | 3 | 1 mL/s IV | LBR: 1.9 ± 0.2 |

| 0.10 | 3 | 1 mL/s IV | LBR: 1.8 ± 0.3 |

LBR: Lesion-to-background ratio; IV: Intravenous .

Higher doses (>0.05 mg/kg) led to optical absorption interference, complicating DOT reconstruction algorithms due to this compound’s prolonged tissue retention .

Preclinical Development and Analogues

While this compound’s synthetic pathway remains proprietary, related cyanine dyes offer clues to potential preparation methods. For example, indocyanine green (ICG) derivatives are synthesized via nucleophilic substitution reactions between heptamethine chains and aromatic sulfonic acid groups . Liposomal encapsulation strategies, as demonstrated in ICG-loaded liposomes, could inform this compound’s formulation:

-

Lipid Film Hydration :

-

Surface Functionalization :

Clinical Administration and Pharmacokinetics

Injection Protocol

-

Baseline Imaging : DOT scans are performed pre-injection to establish background signals.

-

IV Administration : this compound is injected at 1 mL/s, followed by a 10–20 mL saline flush .

-

Post-Injection Imaging : Sequential scans at 0.5, 1, 2, 4, 8, 12, and 24 hours capture pharmacokinetic profiles .

Pharmacokinetic Profile

-

Peak Fluorescence : 8 hours post-injection (LBR: 2.8).

-

Half-Life : ~12 hours (estimated from washout curves).

Challenges and Optimization

Reconstruction Algorithm Limitations

This compound’s absorption coefficient at higher doses (≥0.05 mg/kg) violates the assumption of negligible contrast agent absorption in DOT algorithms, leading to signal artifacts . Solutions include:

-

Algorithm Modifications : Incorporating prior knowledge of this compound’s optical properties.

-

Dose Reduction : Lower doses (0.01–0.02 mg/kg) improve lesion detectability .

Anatomical Constraints

Lesions near the chest wall (∼20% of cases) evade detection due to limited fiber optic coverage in DOT systems .

Chemical Reactions Analysis

Omocianine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides and sulfones, while reduction results in the formation of reduced cyanine derivatives .

Scientific Research Applications

Omocianine has a wide range of scientific research applications, including:

Medical Imaging: This compound is used as a contrast agent in diffuse optical tomography for the detection and visualization of tumors, particularly in breast cancer imaging

Biological Research: In biological research, this compound is used to stain and visualize cells and tissues, allowing researchers to study cellular structures and functions.

Industrial Applications: this compound is used in the development of optical sensors and imaging devices for various industrial applications.

Mechanism of Action

The mechanism of action of omocianine involves its ability to absorb near-infrared light and emit fluorescence. This fluorescence is used to visualize and detect tumors and other structures in biological tissues. The molecular targets of this compound include cellular structures and tissues that absorb and emit light at specific wavelengths. The pathways involved in its mechanism of action include the absorption of light by the dye molecules and the subsequent emission of fluorescence .

Comparison with Similar Compounds

Indocyanine Green (ICG)

Mechanism and Pharmacokinetics Like Omocianine, ICG is a nonspecific NIR fluorophore that accumulates in tumors via the EPR effect . However, key differences include:

- Excitation wavelength : ICG operates at ~800 nm, enabling deeper tissue penetration compared to this compound’s 730 nm .

- Clearance : ICG is hepatically excreted, whereas this compound undergoes renal clearance . This impacts imaging timelines, with this compound’s optimal signal-to-background ratio peaking at 8 hours, while ICG’s rapid clearance often requires earlier imaging .

Clinical Performance

- Detection Sensitivity: Both agents detect lesions as small as 10 mm, below mammography’s typical threshold (12–37.5 mm) . However, this compound’s efficacy is dose-dependent; higher doses (e.g., 0.3 mg/kg) reduced detection rates (0/5 lesions), whereas low doses (0.1 mg/kg) achieved 100% detection in small cohorts .

- Specificity: Neither compound is tumor-specific. ICG studies report false positives due to inflammation or vascular anomalies, a challenge also noted with this compound .

Safety Both agents exhibit favorable safety profiles. No adverse events were reported in this compound trials , while ICG is generally well-tolerated despite rare allergic reactions .

Other Cyanine-Based Agents

However, structural modifications (e.g., sulfonation, conjugation to targeting moieties) may enhance specificity—a feature this compound lacks .

Data Tables

Table 1: Key Properties of this compound and ICG

Table 2: Clinical Outcomes in Breast Cancer Detection

| Agent | Detection Rate (Low Dose) | Specificity Limitations | MRI Concordance |

|---|---|---|---|

| This compound | 100% (3/3 lesions) | Nonspecific uptake | High |

| ICG | ~85% (varies by study) | Nonspecific uptake | Moderate-High |

Research Findings and Challenges

- This underscores the need for precise dosing protocols.

- Imaging Advancements : Combining fluorescence with absorption data (e.g., scatterplots of blood volume vs. oxygenation) improves lesion discrimination for both agents but has been clinically validated primarily for this compound .

- Future Directions : Targeted modifications to cyanine dyes or hybrid imaging techniques (e.g., PET-NIR) may address specificity limitations .

Biological Activity

Omocianine, a near-infrared (NIR) fluorescent dye, has garnered attention in the field of medical imaging, particularly for its potential applications in detecting malignant lesions, especially in breast cancer. This article provides a comprehensive review of the biological activity of this compound, focusing on its efficacy in imaging, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a hemicyanine dye characterized by its ability to emit fluorescence in the NIR spectrum (emission > 750 nm) after excitation. It was developed for use as a molecular imaging agent to enhance the visualization of tumors and other pathological conditions in vivo. The dye's unique properties allow it to penetrate biological tissues more effectively than visible light, making it suitable for deep tissue imaging applications.

The biological activity of this compound is primarily attributed to its photophysical properties, which include:

- High Absorption and Emission : this compound exhibits strong absorption in the NIR region, which minimizes tissue autofluorescence and enhances signal clarity.

- Fluorescence Enhancement : The dye's fluorescence can be significantly increased in the presence of specific biological targets, allowing for selective imaging of malignant tissues.

Efficacy in Tumor Detection

A pivotal study evaluated the efficacy of this compound for detecting malignant breast lesions through a multicenter trial involving 52 patients. Key findings included:

- Detection Rates : In absorption mode, the detection rate for benign lesions was 11.8%, while malignant lesions showed a detection rate of 44.4%. In fluorescence mode, these rates improved to 17.6% for benign and 55.6% for malignant lesions .

- Dose Dependency : The study indicated that lower doses (0.1 mg/kg) resulted in a 100% detection rate for malignant lesions using fluorescence imaging .

- Lesion Size Impact : Detection rates varied with lesion size; larger lesions (≥20 mm) had better visibility compared to smaller ones (<20 mm), with detection rates of 61.5% versus 53.8%, respectively .

Comparative Studies

Further research compared this compound with other fluorescent probes:

| Fluorescent Probe | Emission Range (nm) | Detection Limit (nM) | Application |

|---|---|---|---|

| This compound | >750 | 186 | Tumor imaging |

| OTL-38 | 790-805 | Not specified | Folate receptor-targeted imaging |

| Cy5 | 670 | Not specified | General tumor imaging |

This table highlights how this compound's emission properties position it favorably against other probes used in clinical settings .

Case Studies

Several case studies have illustrated the practical application of this compound:

- Breast Cancer Imaging : A case study involving a patient with suspected breast cancer demonstrated that NIR imaging using this compound allowed for precise localization of tumors that were not easily detectable through conventional methods .

- Lymph Node Assessment : Another study utilized this compound to assess lymph node involvement in breast cancer patients, showing promising results in differentiating between benign and malignant nodes based on fluorescence intensity .

Q & A

Basic Research Questions

Q. What experimental methodologies are foundational for characterizing Omocianine’s fluorescence properties in preclinical studies?

- Answer: Preclinical characterization should include fluorescence quantum yield measurements, excitation/emission spectra analysis (using spectrophotometry), and stability assays under physiological conditions. Comparative studies with established fluorophores (e.g., indocyanine green) can validate sensitivity. Protocols must detail reagent purity, instrumentation calibration, and tissue phantom validation to ensure reproducibility .

Q. How is the optimal dosage of this compound determined for breast cancer imaging in early-phase clinical trials?

- Answer: Dose escalation studies with pharmacokinetic (PK) monitoring are critical. For example, in the first clinical trial, doses ranged from 0.1–0.3 mg/kg, with imaging at multiple timepoints (up to 24 hours post-injection). Efficacy was assessed via lesion-to-background signal ratios, revealing an inverse correlation between dose and detection sensitivity (e.g., 0.1 mg/kg detected 2/3 lesions vs. 0.3 mg/kg detecting 0/5). PK modeling (e.g., compartmental analysis) should integrate fluorescence decay rates and bioavailability .

Q. What criteria should guide participant selection in this compound-enhanced diffuse optical tomography (DOT) trials?

- Answer: Inclusion criteria should prioritize patients with biopsy-confirmed breast lesions, excluding those with hepatic/renal impairment (due to contrast agent clearance). Stratification by tumor size (>1 cm for DOT resolution limits) and molecular subtype (e.g., HER2+ vs. triple-negative) ensures homogeneity. Ethical protocols must address informed consent for off-label agent use .

Advanced Research Questions

Q. How can contradictions in dosage-dependent efficacy (e.g., higher doses reducing detection sensitivity) be systematically resolved?

- Answer: Contradictory results require revisiting experimental variables:

- Temporal factors: Higher doses may cause signal saturation or quenching; time-resolved imaging (e.g., time-domain DOT) can mitigate this.

- Tissue heterogeneity: Optical scattering varies with breast density; adaptive algorithms (e.g., Monte Carlo simulations) can normalize background signals.

- Statistical power: Small sample sizes (e.g., 11 patients in initial trials) necessitate larger cohorts or meta-analyses of multi-center data .

Q. What methodological frameworks are recommended for co-registering this compound-enhanced DOT with MRI data?

- Answer: Spatial alignment requires fiducial markers or anatomical landmarks (e.g., nipple position). Computational co-registration tools (e.g., 3D Slicer or FSL) should account for differences in resolution (DOT: ~5 mm vs. MRI: ~1 mm). Validation metrics include Dice coefficients for lesion overlap and Bland-Altman analysis for signal correlation .

Q. How can researchers ensure reproducibility in this compound studies despite variability in optical imaging systems?

- Answer: Standardize protocols using the International Society for Optics and Photonics (SPIE) guidelines:

- Phantom calibration: Use tissue-mimicking phantoms with defined absorption/scattering coefficients.

- Inter-lab validation: Share raw datasets and analysis pipelines via open repositories (e.g., Zenodo), adhering to FAIR principles.

- Reporting standards: Follow MIRO (Minimum Information for Optical Imaging) guidelines for metadata .

Q. What strategies address this compound’s photobleaching challenges in longitudinal imaging studies?

- Answer: Implement pulsed excitation protocols to minimize continuous light exposure. Chemically, co-administer antioxidants (e.g., ascorbic acid) or encapsulate this compound in nanoparticle carriers (e.g., liposomes) to enhance photostability. Validate via accelerated aging tests under controlled light/temperature conditions .

Q. Methodological Guidance for Data Analysis

Q. How should time-series data from this compound-enhanced DOT be analyzed to quantify pharmacokinetic parameters?

- Answer: Use non-linear regression models (e.g., two-compartment PK models) to estimate clearance rates (t1/2), volume of distribution, and area under the curve (AUC). Open-source tools like PKPDsim (R package) enable Bayesian fitting of sparse data from small cohorts .

Q. What statistical approaches are robust for analyzing this compound’s lesion-to-background ratios in heterogeneous patient populations?

- Answer: Mixed-effects models account for inter-patient variability (e.g., breast density, BMI). For non-normal distributions, apply log transformations or non-parametric tests (e.g., Wilcoxon signed-rank). Sensitivity analyses should explore outliers (e.g., false negatives in high-dose cohorts) .

Q. Ethical and Reporting Standards

Q. How can researchers align this compound studies with open science principles while protecting patient data?

Properties

CAS No. |

154082-13-0 |

|---|---|

Molecular Formula |

C32H38N2O12S4 |

Molecular Weight |

770.9 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-5-sulfonato-1-(2-sulfonatoethyl)indol-1-ium-2-yl]-4-methylhepta-2,4,6-trienylidene]-3,3-dimethyl-1-(2-sulfonatoethyl)indole-5-sulfonate;hydron |

InChI |

InChI=1S/C32H38N2O12S4/c1-22(8-6-10-29-31(2,3)25-20-23(49(41,42)43)12-14-27(25)33(29)16-18-47(35,36)37)9-7-11-30-32(4,5)26-21-24(50(44,45)46)13-15-28(26)34(30)17-19-48(38,39)40/h6-15,20-21H,16-19H2,1-5H3,(H3-,35,36,37,38,39,40,41,42,43,44,45,46) |

InChI Key |

WKWHOLCUESSZIQ-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[H+].CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C |

Isomeric SMILES |

[H+].[H+].[H+].C/C(=C\C=C\C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C |

Canonical SMILES |

[H+].[H+].[H+].CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C |

Synonyms |

Omocianine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.